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Compound of Interest

Compound Name: Azilsartan methyl ester

Cat. No.: B176507 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Note
Azilsartan medoxomil is a potent angiotensin II receptor blocker (ARB) used for the treatment

of hypertension. Its synthesis is a multi-step process that requires careful control of reaction

conditions to ensure high yield and purity. This document provides a detailed protocol for the

laboratory-scale synthesis of Azilsartan medoxomil, primarily focusing on a common synthetic

route commencing from methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-

benzo[d]imidazole-7-carboxylate (BEC methyl ester). The protocol outlines the formation of the

key amidoxime intermediate, its subsequent cyclization to the oxadiazole ring system of

Azilsartan, and the final esterification to yield Azilsartan medoxomil.

The synthesis involves several key transformations:

Amidoxime Formation: The cyano group of the starting material is converted to an

amidoxime using hydroxylamine.

Oxadiazole Ring Formation: The amidoxime is cyclized to form the characteristic 5-oxo-4,5-

dihydro-1,2,4-oxadiazole ring of Azilsartan.

Hydrolysis: The methyl ester is hydrolyzed to the corresponding carboxylic acid (Azilsartan).
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Esterification: The Azilsartan carboxylic acid is esterified with (5-methyl-2-oxo-1,3-dioxol-4-

yl)methanol (medoxomil alcohol) or its chlorinated precursor to produce the final prodrug,

Azilsartan medoxomil.

This protocol provides detailed methodologies for each of these critical steps, along with

tabulated quantitative data for yields and purity, to aid researchers in the successful synthesis

of this important active pharmaceutical ingredient.
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Caption: A schematic overview of the synthetic pathway for Azilsartan Medoxomil.

Experimental Protocols
Step 1: Synthesis of Methyl 2-ethoxy-1-((2'-
(hydroxyamidino)biphenyl-4-yl)methyl)-1H-
benzimidazole-7-carboxylate (Amidoxime Intermediate,
AZP-1)
This procedure outlines the conversion of the nitrile group in the starting material to an

amidoxime.

Materials:

Methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate (BEC

methyl ester)

Hydroxylamine hydrochloride (NH₂OH·HCl)

Sodium bicarbonate (NaHCO₃)
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Dimethyl sulfoxide (DMSO)

Water

Procedure:

To a solution of hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO), add sodium

bicarbonate.

Add methyl 1-((2'-cyanobiphenyl-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate

to the mixture.

Heat the reaction mixture to 85-90°C and stir for approximately 18 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).[1]

After completion, cool the reaction mass to 15-20°C.[1]

Add water and stir the solution for 15-20 minutes at 15-20°C.[1]

Filter the resulting precipitate, wash with water, and dry to obtain the title compound.[1]

Step 2: Synthesis of Methyl 1-[[2'-(4,5-dihydro-5-oxo-4H-
1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl]-2-ethoxy-1H-
benzimidazole-7-carboxylate (Azilsartan Methyl Ester,
AZP-II)
This step involves the cyclization of the amidoxime intermediate to form the oxadiazole ring.

Materials:

Methyl 2-ethoxy-1-((2'-(hydroxyamidino)biphenyl-4-yl)methyl)-1H-benzimidazole-7-

carboxylate (AZP-1)

Ethyl chloroformate

Triethylamine
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Dioxane or a similar aprotic solvent

Procedure:

Dissolve the amidoxime intermediate (AZP-1) in a suitable solvent such as dioxane.

Add triethylamine to the solution.

Cool the mixture and add ethyl chloroformate dropwise.

Allow the reaction to proceed until completion, as monitored by TLC.

The resulting product, Azilsartan methyl ester (AZP-II), can be isolated by evaporating the

solvent and purifying the residue.

Alternatively, using N,N'-carbonyldiimidazole in dioxane can also effect this transformation,

with a reaction time of about 1-2 hours at room temperature.[2]

Step 3: Synthesis of 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-
1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-
benzimidazole-7-carboxylic acid (Azilsartan, AZP-III)
This procedure describes the hydrolysis of the methyl ester to the carboxylic acid.

Materials:

Methyl 1-[[2'-(4,5-dihydro-5-oxo-4H-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl]-2-ethoxy-1H-

benzimidazole-7-carboxylate (AZP-II)

Sodium hydroxide (NaOH)

Water

Hydrochloric acid (HCl) for acidification

Procedure:

Suspend the Azilsartan methyl ester (AZP-II) in an aqueous solution of sodium hydroxide.
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Stir the mixture until the hydrolysis is complete (monitored by TLC).

Acidify the reaction mixture with dilute hydrochloric acid to precipitate the product.

Filter the precipitate, wash with water, and dry to yield Azilsartan (AZP-III).

Step 4: Synthesis of (5-methyl-2-oxo-1,3-dioxol-4-
yl)methyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-
oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-
7-carboxylate (Azilsartan Medoxomil)
This is the final step to produce the prodrug ester.

Materials:

Azilsartan (AZP-III)

4-chloromethyl-5-methyl-1,3-dioxol-2-one

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Potassium Carbonate (K₂CO₃)

N,N-Dimethylacetamide (DMAc)

Acetone

Water

Procedure:

Dissolve Azilsartan in N,N-dimethylacetamide (DMAc).[3]

Add a base such as DBU or potassium carbonate.[3]

Add 4-chloromethyl-5-methyl-1,3-dioxol-2-one to the reaction mixture.

Stir the reaction at a controlled temperature (e.g., 10°C) for several hours.[3]

Upon completion, adjust the pH to approximately 5 with dilute HCl.[3]
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Add a mixture of acetone and water to precipitate the crude product.[3]

The crude product can be purified by slurrying in acetone or by recrystallization from a

mixture of dichloromethane and ethyl acetate.[1][3]

Filter the purified product, wash with a suitable solvent, and dry under vacuum at 50°C.[3]

Quantitative Data Summary
Step

Intermediate/P
roduct

Reported Yield
Reported
Purity (HPLC)

Reference

1. Amidoxime

Formation

Amidoxime

Intermediate

(AZP-1)

88% 87% [1]

2 & 3. Cyclization

and Hydrolysis

(combined one-

pot)

Azilsartan (AZP-

III)
91.4-96.7% - [2]

4. Esterification

and Purification

Azilsartan

Medoxomil
- 96.8% [3]

Overall Process

(Improved)

Azilsartan

Medoxomil
36% 99.52% [4]

Note: Yields and purities can vary significantly based on the specific reaction conditions, scale,

and purification methods employed. The data presented is a summary from various literature

sources.

Characterization Data
Azilsartan Medoxomil: White to nearly white crystalline powder. Insoluble in water, freely

soluble in methanol and dimethyl sulfoxide.

HPLC Analysis: A common method for purity determination is Reverse Phase-High

Performance Liquid Chromatography (RP-HPLC). A typical system might use a C18 column
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with a mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection at

approximately 248 nm.[5]

Spectroscopic Analysis: Characterization is typically confirmed using ¹H NMR, ¹³C NMR, and

Mass Spectrometry to verify the chemical structure of the final product and key

intermediates. intermediates. [1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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